molecular formula C9H8BrN3 B2949506 1-(4-Bromobenzyl)-1H-1,2,4-triazole CAS No. 143030-55-1

1-(4-Bromobenzyl)-1H-1,2,4-triazole

Cat. No.: B2949506
CAS No.: 143030-55-1
M. Wt: 238.088
InChI Key: GIMRDIDKYYDTBN-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.088. The purity is usually 95%.
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Scientific Research Applications

α-Glucosidase Inhibition, Antimicrobial and Antioxidant Activities

A study by Menteşe, Ülker, and Kahveci (2015) synthesized 2-(4-bromobenzyl)-1H-benzimidazole derivatives containing 1,2,4-triazole, among others. These compounds displayed significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities, suggesting potential applications in medicinal chemistry and drug development (Menteşe, Ülker, & Kahveci, 2015).

Synthesis and Characterization of Derivatives

Ustabaş et al. (2020) synthesized and characterized a derivative of 1,2,4-triazole, specifically 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one. This compound showed antimicrobial activities, indicating its potential in developing new antimicrobial agents (Ustabaş et al., 2020).

Antimicrobial Activity

Kaneria et al. (2016) focused on synthesizing novel 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives with promising antimicrobial activities against various bacterial and fungal strains. This study contributes to the search for new antimicrobial agents (Kaneria et al., 2016).

Synthesis and Antitumor Activity

Ghammamy and Sedaghat (2013) synthesized an azomethine derivative of triazole, which was further used to form complexes with copper(I) and zinc(II) salts. The study explored the potential antitumor activities of these compounds, highlighting the role of 1,2,4-triazoles in developing new antitumor agents (Ghammamy & Sedaghat, 2013).

Diuretic and Antidiuretic Effects

Kravchenko (2018) investigated 1,2,4-triazole derivatives for their diuretic and antidiuretic effects. This research contributes to the understanding of the bioactivity of these compounds and their potential applications in treating conditions related to fluid balance (Kravchenko, 2018).

Alkylation and Cyanoethylation

Kaldrikyan et al. (2016) explored the reactions of 1,2,4-triazole-3-thiols with various compounds, leading to the formation of new 3-sulfanyl-1,2,4-triazoles. This study contributes to the synthesis of novel compounds with potential biological applications (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).

Synthesis and Spectral Features

Srivastava et al. (2016) synthesized and characterized a new triazole compound, 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, using various spectroscopic methods. This research contributes to the development of new triazole compounds with potential biological activity (Srivastava et al., 2016).

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMRDIDKYYDTBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1 g of 4-bromobenzyl bromide, 0.41 g of 1,2,4-triazole, 0.55 g of potassium carbonate and 33 mg of potassium iodide in 30 ml of acetone is stirred at 50° for 20 hours. The solid is removed by filtration and the solution is concentrated by evaporation. The resulting crude precursor (1) is purified by column chromatography (SiO2, hexane/ethyl acetate 1:1) and crystallised from ether; m.p. 77°-79°; 1H-NMR (CDCl3): δ=5.3 (2H,s), 7.15 and 7.5 (4H,m), 7.95 (1H,s), 8.08 (1H,m).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
33 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

DMF and KOH (3.3 g, 58 mmol) were stirred together at rt for 5 minutes before adding 1,2,4-triazole (1 g, 14.5 mmol). After a further 30 minutes, the reaction mixture was cooled to 0° C. and 1-bromo-4-bromomethyl-benzene (7.2 g, 29 mmol) was added dropwise over 5 minutes. The reaction mixture was heated to 60° C., then cooled to rt, extracted with ethyl acetate and water, and subsequently dried over K2CO3. The solvent was evaporated to yield yellow-white crystals, which, upon repeated recrystallisation, (ethylacetate/isohexane) yielded 0.60 g of the sub-title compound as white crystals (62% isolated yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Name
Quantity
3.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
62%

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